![molecular formula C20H30O B14620632 [(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene CAS No. 58509-31-2](/img/structure/B14620632.png)
[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene is an organic compound that features a benzene ring substituted with a [(3,7-dimethyldodeca-2,6-dien-1-yl)oxy] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene typically involves the reaction of 3,7-dimethyldodeca-2,6-dien-1-ol with a suitable benzene derivative under specific conditions. The reaction often requires the presence of a catalyst and may involve steps such as esterification or etherification to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted benzene derivatives.
Applications De Recherche Scientifique
[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or antioxidant properties.
Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a bioactive compound.
Industry: It can be used in the production of specialty chemicals, fragrances, or as an intermediate in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism by which [(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene exerts its effects depends on its interaction with molecular targets and pathways. For instance, if it exhibits antimicrobial activity, it may disrupt microbial cell membranes or interfere with essential biochemical pathways. The specific molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
- 3,7-dimethylocta-2,6-dien-1-ol
- (E)-3,7-Dimethylocta-2,6-dien-1-yl decanoate
Uniqueness
[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications where specific reactivity or interaction with biological targets is desired.
Propriétés
Numéro CAS |
58509-31-2 |
|---|---|
Formule moléculaire |
C20H30O |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
3,7-dimethyldodeca-2,6-dienoxybenzene |
InChI |
InChI=1S/C20H30O/c1-4-5-7-11-18(2)12-10-13-19(3)16-17-21-20-14-8-6-9-15-20/h6,8-9,12,14-16H,4-5,7,10-11,13,17H2,1-3H3 |
Clé InChI |
MLBJKLPUGMICAM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=CCCC(=CCOC1=CC=CC=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14620550.png)
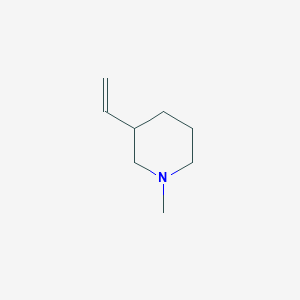
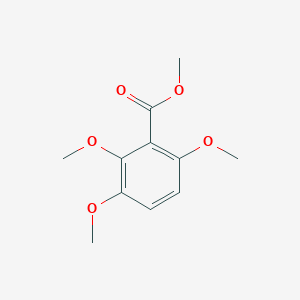
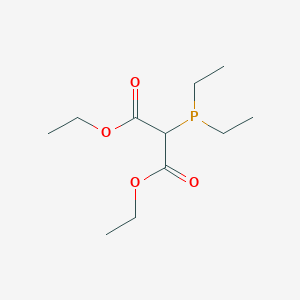
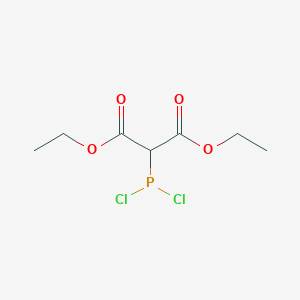
![4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14620595.png)

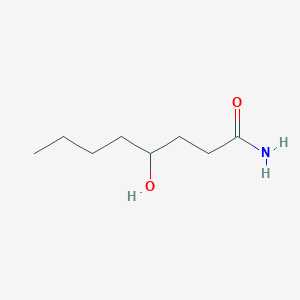

![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol](/img/structure/B14620608.png)

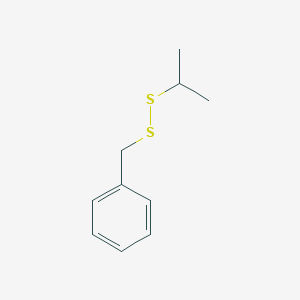
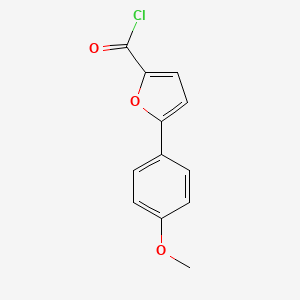
![1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14620620.png)
